molecular formula C13H18N2O2 B14750659 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid CAS No. 1256813-16-7

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid

Cat. No.: B14750659
CAS No.: 1256813-16-7
M. Wt: 234.29 g/mol
InChI Key: NQTHAUOSCYNKIX-UHFFFAOYSA-N
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Description

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid typically involves the formation of the naphthyridine core followed by functionalization. One common method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . The reaction conditions often require the use of palladium catalysts and bases such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the naphthyridine ring to more saturated forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while reduction can yield tetrahydronaphthyridine derivatives.

Scientific Research Applications

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it has been found to have high affinity for integrin receptors, which play a crucial role in cell adhesion and signaling pathways . The compound’s effects are mediated through the modulation of these pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid stands out due to its specific functionalization, which imparts unique biological properties

Properties

CAS No.

1256813-16-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)4-2-1-3-11-6-5-10-9-14-8-7-12(10)15-11/h5-6,14H,1-4,7-9H2,(H,16,17)

InChI Key

NQTHAUOSCYNKIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2)CCCCC(=O)O

Origin of Product

United States

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